4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indeno[1,2-d]pyrimidin-5-one Core: This step often involves the cyclization of a suitable precursor, such as 2-aminobenzylamine, with an appropriate diketone under acidic or basic conditions.
Introduction of the Benzodioxol Group: The benzodioxol moiety can be introduced via a Friedel-Crafts acylation reaction using 1,3-benzodioxole and an acyl chloride.
Attachment of the Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the indeno[1,2-d]pyrimidin-5-one core with 3-fluorobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the indeno[1,2-d]pyrimidin-5-one core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one has shown promise in various assays for its potential anti-inflammatory and antimicrobial activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth.
Medicine
In medicinal research, this compound is explored for its anticancer properties. Studies suggest it may inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and biological activity make it a candidate for further development in these fields.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it can induce apoptosis through the activation of caspases and disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-2-[(4-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one: Similar structure with a different fluorine position.
4-(1,3-Benzodioxol-5-yl)-2-[(3-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one: Similar structure with chlorine instead of fluorine.
4-(1,3-Benzodioxol-5-yl)-2-[(3-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzylsulfanyl group, in particular, may enhance its ability to interact with biological targets and improve its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]-1,4-dihydroindeno[1,2-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O3S/c26-16-5-3-4-14(10-16)12-32-25-27-22(15-8-9-19-20(11-15)31-13-30-19)21-23(28-25)17-6-1-2-7-18(17)24(21)29/h1-11,22H,12-13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTSFIVBCFLRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC(=N3)SCC6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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